

Application Note: NMR-Based Metabolomic Profiling of Cichorium endivia

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Compound of Interest

Compound Name: Escarol

Cat. No.: B1233730

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Introduction

Cichorium endivia, commonly known as endive or **escarole**, is a leafy vegetable recognized for its nutritional value and potential health benefits. These properties are attributed to a rich and diverse profile of metabolites, including phenolic compounds, flavonoids, sesquiterpene lactones, amino acids, and carbohydrates.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for metabolomic studies due to its non-destructive nature, high reproducibility, and ability to simultaneously identify and quantify a wide range of compounds in a complex mixture with minimal sample preparation.[2] This application note provides a detailed protocol for the NMR-based metabolomic profiling of Cichorium endivia, including sample preparation, data acquisition, and analysis, to characterize its chemical composition and explore its bioactive potential.

Applications

- **Quality Control:** Differentiating between cultivars and assessing the impact of growing conditions on the metabolic profile.
- **Nutraceutical and Functional Food Development:** Identifying and quantifying bioactive compounds with antioxidant, anti-inflammatory, and other health-promoting properties.[1][3]
- **Drug Discovery:** Screening for novel compounds with therapeutic potential.

- Crop Improvement: Understanding the metabolic basis of desirable traits for breeding programs.

Quantitative Metabolite Data

The following table summarizes the quantitative data for selected metabolites identified in the hydroalcoholic extracts of discarded leaves from three different cultivars of *Cichorium endivia* using $^1\text{H-NMR}$.

| Metabolite | Cultivar 'Capriccio' (mg/g DW) | Cultivar 'Performance' (mg/g DW) | Cultivar 'Leonida' (mg/g DW) |
|------------|-----------------------------------|--|---------------------------------|
| Alanine | 0.25 ± 0.02 | 0.31 ± 0.03 | 0.28 ± 0.02 |
| Valine | 0.18 ± 0.01 | 0.22 ± 0.02 | 0.20 ± 0.01 |
| Asparagine | 0.45 ± 0.04 | 0.55 ± 0.05 | 0.50 ± 0.04 |
| Sucrose | 1.20 ± 0.11 | 1.50 ± 0.14 | 1.35 ± 0.12 |
| Glucose | 0.80 ± 0.07 | 1.00 ± 0.09 | 0.90 ± 0.08 |
| Galactose | 0.35 ± 0.03 | 0.42 ± 0.04 | 0.38 ± 0.03 |

Data is presented as mean ± standard deviation. DW = Dry Weight. This data is adapted from a study that performed NMR-based chemical profiling on these cultivars. The original study should be consulted for specific experimental details.

Experimental Protocols

This section details the key experimental protocols for the NMR-based metabolomic analysis of *Cichorium endivia*.

Sample Preparation and Metabolite Extraction

This protocol is a generalized procedure for the extraction of metabolites from plant tissues for NMR analysis.

Materials:

- Fresh Cichorium endivia leaves
- Liquid nitrogen
- Mortar and pestle, pre-chilled with liquid nitrogen
- Freeze-dryer
- Centrifuge tubes (50 mL)
- Ultrasonicator
- Centrifuge
- Deuterated methanol (CD₃OD)
- Potassium phosphate buffer in deuterium oxide (D₂O) (pH 6.0)
- Vortex mixer

Procedure:

- **Sample Collection and Quenching:** Harvest fresh Cichorium endivia leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.
- **Grinding:** Grind the frozen leaves into a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.
- **Lyophilization:** Transfer the frozen powder to freeze-drying flasks and lyophilize for 48-72 hours until completely dry. Store the dried powder at -80°C until extraction.
- **Extraction:**
 - Weigh approximately 50 mg of the lyophilized powder into a 50 mL centrifuge tube.
 - Add 1.5 mL of a pre-chilled extraction solvent mixture of deuterated methanol (CD₃OD) and potassium phosphate buffer in D₂O (1:1, v/v).
 - Vortex the mixture for 1 minute to ensure thorough mixing.

- **Ultrasonication:** Place the tubes in an ultrasonic bath for 20 minutes at room temperature to enhance cell disruption and metabolite extraction.
- **Centrifugation:** Centrifuge the extract at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.
- **Supernatant Collection:** Carefully transfer the supernatant to a new microcentrifuge tube.
- **Sample Preparation for NMR:** Transfer 600 µL of the supernatant into a 5 mm NMR tube for analysis.

¹H-NMR Data Acquisition

This protocol outlines the parameters for acquiring ¹H-NMR spectra.

Instrumentation:

- 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

Parameters:

- **Pulse Sequence:** 1D NOESY with presaturation (e.g., noesygppr1d).
- **Temperature:** 298 K (25°C).
- **Spectral Width:** 12-16 ppm.
- **Number of Scans:** 64-256 (depending on sample concentration).
- **Relaxation Delay (d1):** 4 seconds.
- **Mixing Time:** 10-100 ms.
- **Acquisition Time:** 2-4 seconds.
- **Receiver Gain:** Set to an appropriate value to avoid signal clipping.

NMR Data Processing and Analysis

Software:

- TopSpin (Bruker), MestReNova, or similar NMR processing software.
- SIMCA-P, MetaboAnalyst, or other statistical software for multivariate analysis.

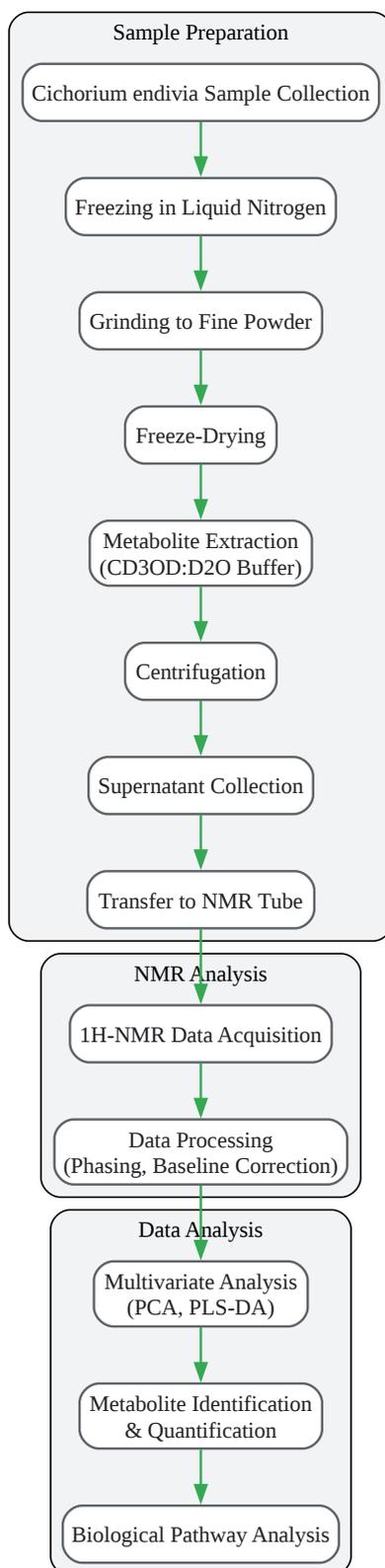
Procedure:

- Processing:
 - Apply Fourier transformation to the raw free induction decay (FID) data.
 - Manually phase correct the spectra.
 - Perform baseline correction.
 - Calibrate the chemical shifts to a known internal standard (e.g., TSP at δ 0.00) or a residual solvent signal.
- Binning/Bucketing:
 - Divide the spectra into bins of equal width (e.g., 0.04 ppm).
 - Exclude the region containing the residual water signal (typically around δ 4.7-4.9).
 - Normalize the binned data to the total spectral area or to the intensity of an internal standard to account for concentration differences.
- Multivariate Analysis:
 - Import the normalized data into statistical software.
 - Perform Principal Component Analysis (PCA) for an unsupervised overview of the data and to identify outliers.
 - Use supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) to identify metabolites that differentiate between sample groups (e.g., different cultivars).
- Metabolite Identification and Quantification:

- Identify metabolites by comparing the ^1H -NMR spectra with online databases (e.g., HMDB, BMRB) and literature data.
- Confirm assignments using 2D NMR experiments (e.g., J-resolved, COSY, HSQC, HMBC).
- Quantify metabolites by integrating the area of non-overlapping signals and comparing it to the integral of a known concentration of an internal standard.

Visualizations

Experimental Workflow

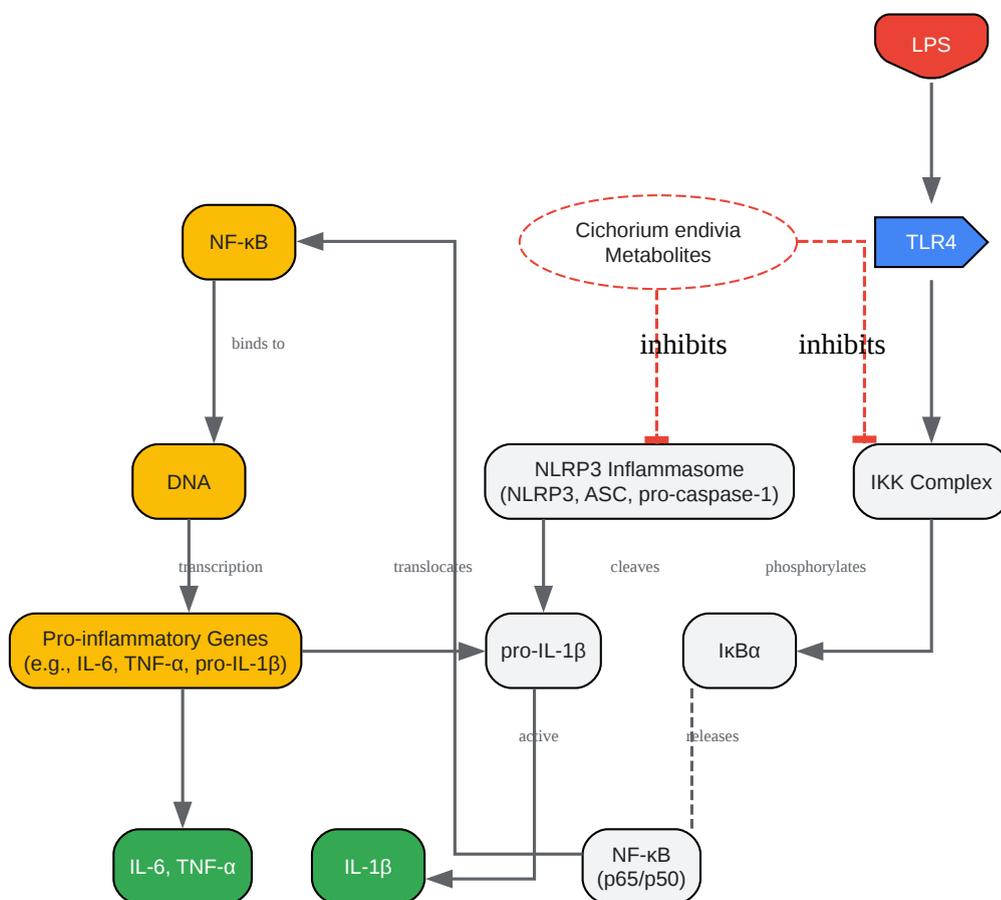


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Caption: Experimental workflow for NMR-based metabolomic profiling of Cichorium endivia.

Signaling Pathway: Anti-inflammatory Action of Cichorium Metabolites

Cichorium species are known to possess anti-inflammatory properties. While the precise mechanisms for *C. endivia* are still under investigation, studies on the closely related *C. intybus* have shown that its extracts can suppress the NF- κ B and NLRP3 inflammasome signaling pathways, which are key regulators of inflammation.[4]



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Caption: Putative anti-inflammatory signaling pathway modulated by Cichorium endivia metabolites.

Conclusion

NMR-based metabolomics is a robust and reliable platform for the comprehensive analysis of the chemical composition of Cichorium endivia. The protocols and data presented in this application note provide a framework for researchers to investigate the metabolic profiles of different cultivars, assess quality, and explore the bioactive potential of this important vegetable. Further studies integrating NMR metabolomics with other omics technologies and bioactivity assays will continue to unravel the complex relationship between the Cichorium endivia metabolome and its health-promoting effects.

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